Cas no 1379042-16-6 (3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde)

3-Fluoro-4-(prop-2-enoxymethyl)benzaldehyde is a fluorinated aromatic aldehyde derivative featuring an allyl ether functional group. This compound is of interest in synthetic organic chemistry due to its dual reactivity, offering both electrophilic aldehyde and allylic ether moieties for further functionalization. The fluorine substituent enhances electron-withdrawing properties, influencing reactivity in cross-coupling or nucleophilic aromatic substitution reactions. The allyloxy group provides versatility for click chemistry or polymerization applications. This building block is particularly useful in pharmaceutical and materials science research, where precise control over molecular architecture is required. Its stability under ambient conditions facilitates handling in laboratory settings. The compound's well-defined structure makes it suitable as an intermediate in multi-step syntheses.
3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde structure
1379042-16-6 structure
Product Name:3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde
CAS No:1379042-16-6
MF:C11H11FO2
MW:194.202246904373
MDL:MFCD19442958
CID:5159899
Update Time:2026-03-04

3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde
    • MDL: MFCD19442958
    • Inchi: 1S/C11H11FO2/c1-2-5-14-8-10-4-3-9(7-13)6-11(10)12/h2-4,6-7H,1,5,8H2
    • InChI Key: XQXWUAZTKSALNL-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(COCC=C)C(F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5

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Additional information on 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde

Introduction to 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde (CAS No. 1379042-16-6)

3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1379042-16-6, is a fluorinated aromatic aldehyde featuring a propenyl ether side chain. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of biologically active molecules.

The presence of a fluorine atom at the C3 position of the benzene ring introduces unique electronic and steric properties to the molecule. Fluorine is well-documented for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. In particular, fluorinated aromatic compounds have been extensively explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The prop-2-enoxymethyl (allyl ether) substituent further enhances the compound's reactivity, making it a potential precursor for constructing more complex scaffolds through nucleophilic addition or coupling reactions.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of fluorinated aldehydes in drug design. Studies suggest that the electron-withdrawing nature of the fluorine atom can influence the conformational flexibility of adjacent functional groups, thereby optimizing interactions with biological targets. For instance, computational analyses have demonstrated that fluorinated benzaldehydes exhibit enhanced binding affinity to certain protease enzymes, making them promising candidates for inhibiting pathogenic processes.

The synthesis of 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde typically involves multi-step organic transformations, starting from commercially available fluorobenzene derivatives. Key synthetic strategies include selective halogenation, etherification via allyl halides or Grignard reagents, and oxidation to the aldehyde functionality. Modern synthetic methodologies emphasize catalytic approaches to improve yield and minimize byproduct formation. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the allyl ether moiety with high regioselectivity.

In the realm of medicinal chemistry, this compound has been investigated for its potential as a building block in fragment-based drug discovery. Fragment screening campaigns often rely on small molecules with diverse structural motifs to identify lead compounds targeting specific biological pathways. The combination of a fluorinated aromatic core and an allyl ether side chain provides a rich chemical space for derivatization, enabling researchers to explore novel pharmacophores.

One notable application of 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde is in the synthesis of protease inhibitors. Proteases play critical roles in various physiological and pathological processes, making them attractive therapeutic targets. The aldehyde group serves as a reactive handle for forming covalent bonds with catalytic residues in enzyme active sites, potentially leading to high-affinity inhibitors. Preliminary experimental data indicate that derivatives of this compound exhibit inhibitory activity against certain serine proteases, although further optimization is required to enhance selectivity and pharmacokinetic properties.

Another area of interest is the incorporation of this scaffold into antiviral agents. Viruses often rely on proteases for replication, necessitating inhibitors that can disrupt their life cycles. The structural features of 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde allow for modifications that can mimic natural substrates or interfere with viral protease function. Researchers are exploring derivatization strategies such as introducing additional fluorine atoms or altering the allyl ether group to improve binding affinity and resistance to degradation.

The role of fluorine-containing compounds in medicinal chemistry continues to expand with advancements in synthetic techniques and analytical methods. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating molecular structures and understanding binding interactions. These tools have been instrumental in refining structural models and guiding further optimization efforts.

Future directions in the study of 3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde may include exploring its role in metalloproteinase inhibition or developing it into prodrugs that release active species under physiological conditions. The compound's unique structural attributes make it a compelling candidate for innovation across multiple therapeutic areas.

In conclusion,3-fluoro-4-(prop-2-enoxymethyl)benzaldehyde (CAS No. 1379042-16-6) represents a promising intermediate in pharmaceutical research due to its versatile reactivity and potential biological applications. Its incorporation into drug discovery pipelines holds promise for generating novel therapeutics targeting proteases, viruses, and other disease-related pathways.

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